2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)

DNA polymerase selectivity Sanger sequencing chain termination efficiency

2',3'-Dideoxyadenosine-5'-O-triphosphate (ddATP, sodium salt; CAS 99827-72-2) is a synthetic purine 2',3'-dideoxyribonucleoside triphosphate that functions as a definitive chain-elongating inhibitor of DNA polymerases and reverse transcriptases. As the active intracellular metabolite of the antiretroviral prodrugs 2',3'-dideoxyadenosine (ddA) and didanosine (ddI), ddATP competes with endogenous dATP for incorporation into nascent DNA strands; the absence of the 3'-hydroxyl group prevents further phosphodiester bond formation, resulting in irreversible chain termination.

Molecular Formula C10H12N5Na4O11P3
Molecular Weight 563.11 g/mol
Cat. No. B10854158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)
Molecular FormulaC10H12N5Na4O11P3
Molecular Weight563.11 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1
InChIKeyHIQMRNGZTRSRFK-NOTWHITJSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt) – Procurement-Grade Chain Terminator for DNA Sequencing and Reverse Transcriptase Inhibition


2',3'-Dideoxyadenosine-5'-O-triphosphate (ddATP, sodium salt; CAS 99827-72-2) is a synthetic purine 2',3'-dideoxyribonucleoside triphosphate that functions as a definitive chain-elongating inhibitor of DNA polymerases and reverse transcriptases [1]. As the active intracellular metabolite of the antiretroviral prodrugs 2',3'-dideoxyadenosine (ddA) and didanosine (ddI), ddATP competes with endogenous dATP for incorporation into nascent DNA strands; the absence of the 3'-hydroxyl group prevents further phosphodiester bond formation, resulting in irreversible chain termination . Supplied as a ≥95% pure aqueous solution (tetrasodium salt, 10 mM), this compound is a core reagent for Sanger dideoxy sequencing, PCR-based termination assays, and mechanistic studies of polymerase fidelity and nucleotide selectivity [2].

Why Generic ddNTP Substitution Fails: Quantitative Differentiation of 2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt) from In-Class Analogs


Although the four canonical dideoxynucleotides (ddATP, ddCTP, ddGTP, ddTTP) are often considered interchangeable chain terminators, their quantitative performance diverges sharply across key experimental parameters: polymerase-dependent incorporation bias, reverse transcriptase inhibitory potency, intracellular metabolic stability, and off-target enzyme selectivity [1]. Substituting ddATP with another ddNTP without accounting for these differentials can produce distorted sequencing ladders, erroneous enzyme inhibition IC₅₀ values, and irreproducible telomerase or antiviral assay results [2]. The evidence compiled below provides quantifiable justification for specifying ddATP (sodium salt, ≥95% purity) over generic in-class alternatives in procurement decisions where assay fidelity, enzyme-specific inhibition, and long-duration experimental stability are critical [3].

Quantitative Evidence Guide: 2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt) vs. Closest Analogs and In-Class Candidates


DNA Polymerase Incorporation Bias: Taq Pol I Discriminates Against ddATP 700:1 vs. T7 Pol at Only 4:1

In steady-state kinetic experiments directly comparing Taq DNA polymerase I (Taq Pol I) with bacteriophage T7 DNA polymerase, Taq Pol I exhibited a 700:1 preference for dATP incorporation over ddATP, whereas T7 DNA polymerase showed only a 4:1 preference [1]. This 175-fold difference in incorporation bias between the two polymerases demonstrates that ddATP chain-termination efficiency is highly polymerase-dependent; researchers using Taq-based sequencing must account for this strong bias, while those using T7-derived polymerases (e.g., Sequenase) benefit from far more efficient ddATP utilization [1]. Manganese supplementation reduced but did not eliminate Taq's selectivity against ddNTPs, confirming that the bias is intrinsic to the enzyme's active-site chemistry rather than an artifact of divalent cation availability [1].

DNA polymerase selectivity Sanger sequencing chain termination efficiency Taq DNA polymerase T7 DNA polymerase

Reverse Transcriptase Inhibition Potency: ddATP Displays Sub-50 nM Ki Against HIV-1 and Visna Virus RT

2',3'-Dideoxyadenosine-5'-O-triphosphate (ddATP) inhibited HIV-1 reverse transcriptase with a Ki of 20 nM and visna virus reverse transcriptase with a Ki of 37 nM in direct enzymatic inhibition assays . As a class-level reference, ddATP's Ki for wild-type HIV-1 RT (20–50 nM range across multiple studies) places it among the more potent dideoxynucleotide reverse transcriptase inhibitors; comparative kinetic analyses using Ki/Km ratios have classified ddATP as a moderately efficient substrate for wild-type HIV-1 RT, in contrast to AZT-TP and ddCTP which act as highly efficient substrates (Ki/Km ratios approaching unity), and F-ddATP which is the least efficient substrate among ddNTPs examined [1]. Against the M41L/D67N/L210W/T215Y multi-drug-resistant HIV-1 RT mutant, ddATP retains a Ki of 50 nM [2].

HIV-1 reverse transcriptase visna virus nucleoside reverse transcriptase inhibitor Ki determination antiretroviral

Intracellular Stability Advantage: ddATP Half-Life of 8–12 Hours Exceeds That of ddGTP and ddCTP

Among the four major 2',3'-dideoxynucleoside triphosphates, ddATP exhibits the longest intracellular half-life: 8 to 12 hours in human lymphoid and other cell types, compared with reported values of approximately 4.2–5.2 hours for ddGTP and 5.7–9.5 hours for ddCTP in MOLT-4 and CEM cell lines [1][2]. This extended intracellular persistence of ddATP, attributed to slower rates of enzymatic degradation and/or efflux, has been described as one of the most stable ddNTP triphosphate species, supporting once-daily dosing of its parent prodrug didanosine in clinical antiretroviral regimens [1]. For in vitro experiments requiring sustained chain-termination activity over multi-hour incubations (e.g., long-read sequencing, chronic drug exposure studies in cell culture), this stability differential translates into more consistent termination efficiency without the need for repeated compound replenishment [1].

intracellular half-life metabolic stability ddNTP pharmacokinetics nucleoside analog persistence long-duration assay

Telomerase Inhibition Selectivity: ddATP Has the Lowest Discrimination Factor (DF = 0.63) Among All Tested ddNTPs and NRTI-Triphosphates

In a comprehensive head-to-head in vitro primer extension assay comparing the inhibitory potencies of all major dideoxynucleotide triphosphates and clinically used NRTI-triphosphates against human telomerase, ddATP (as ddATP/ddI) exhibited an IC₅₀ of 12.6 µM and the lowest Discrimination Factor (DF) of 0.63 [1]. The DF is defined as the fold increase in inhibitor concentration above the endogenous competitor dNTP required for 50% telomerase inhibition; a DF below 1.0 indicates that the inhibitor is effective at concentrations below the physiological dNTP level, implying high selectivity for telomerase over normal DNA synthesis [1]. For comparison, ddTTP had a DF of 3.0 (IC₅₀ = 30.6 µM), ddGTP a DF of 1.6 (IC₅₀ = 33.0 µM), and AZT-TP a DF of 4.4 (IC₅₀ = 44.1 µM) [1]. Thus, ddATP is approximately 4.8-fold more selective for telomerase inhibition than ddTTP, 2.5-fold more selective than ddGTP, and 7.0-fold more selective than AZT-TP, as reflected by the DF metric [1].

telomerase inhibition discrimination factor off-target polymerase selectivity NRTI telomere biology

DNA 3′-End Labeling Efficiency: [α-³²P]ddATP Outperforms Cordycepin Triphosphate by 3- to 5-Fold

In a direct comparative study of 3′-end labeling efficiency, [α-³²P]ddATP (synthesized at 3000 Ci/mmol specific activity) was found to be three to five times more efficient than [α-³²P]cordycepin triphosphate (3′-dATP; KTP) when used with terminal deoxynucleotidyl transferase to label blunt-ended and 3′-protruding DNA fragments [1]. Furthermore, 3′-end labeling with [α-³²P]ddATP using terminal transferase proved more efficient than conventional 5′-end labeling with [γ-³²P]ATP using polynucleotide kinase [1]. Both [α-³²P]ddATP- and [α-³²P]KTP-labeled DNA produced equally high-quality results in Maxam-Gilbert chemical sequencing, confirming that the enhanced labeling efficiency does not compromise downstream sequence read quality [1].

DNA 3'-end labeling terminal transferase cordycepin triphosphate Maxam-Gilbert sequencing radioactive nucleotide

Chemical Purity Specification: ≥95% by Anion-Exchange HPLC with Defined Salt Form and Stability Profile

The sodium salt formulation (CAS 99827-72-2; C₁₀H₁₂N₅O₁₁P₃·4Na; MW 563.1) is supplied as a 10 mM aqueous solution with a purity specification of ≥95% as determined by anion-exchange HPLC . This purity threshold ensures that dATP contamination (the most critical impurity for chain-termination applications) is minimized, as even trace dATP can produce read-through products that degrade Sanger sequencing ladder resolution or confound polymerase inhibition assays [1]. The product is recommended for storage at −80°C for long-term stability (≥2 years) or at −20°C for working solutions; lyophilized forms are stable for over 3 months at −20°C [2]. In contrast, generic ddATP preparations with lower purity grades or unspecified counter-ions may introduce variability in aqueous solubility, effective concentration, and background polymerase activity [1].

purity specification HPLC quality control tetrasodium salt lot-to-lot consistency storage stability

Optimal Application Scenarios for 2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt) Based on Quantitative Differentiation Evidence


Sanger Dideoxy Sequencing with Taq-Based Polymerases: Adjusted ddATP:dATP Ratio Protocols

For Sanger sequencing protocols employing Taq DNA polymerase or its derivatives, the 700:1 incorporation bias against ddATP demands careful adjustment of the ddATP:dATP ratio to achieve uniform band intensities across all four termination lanes [1]. Laboratories procuring ddATP for Taq-based sequencing should calculate ddATP working concentrations using the experimentally determined bias factor rather than assuming parity with ddCTP, ddGTP, or ddTTP incorporation efficiencies. The ≥95% purity specification ensures that contaminating dATP does not artifactually shift the effective ddATP:dATP ratio, preserving ladder uniformity and base-calling accuracy .

HIV-1 Reverse Transcriptase Inhibitor Screening and Drug Resistance Profiling

ddATP serves as a calibrated reference inhibitor (Ki = 20 nM for wild-type HIV-1 RT; Ki = 50 nM for the M41L/D67N/L210W/T215Y multi-drug resistant mutant) for benchmarking novel nucleotide analog candidates [1]. Its moderate substrate efficiency (Ki/Km ratio intermediate between highly efficient ddCTP/AZT-TP and poorly efficient F-ddATP) makes it a discriminating probe for assessing RT active-site mutations that differentially affect purine vs. pyrimidine nucleotide analog incorporation [1]. The defined sodium salt form and aqueous solubility facilitate direct addition to enzymatic assay buffers without organic solvent interference [2].

Telomerase Activity and Telomere Attrition Studies Requiring Selective Chain Termination at Physiological dNTP Levels

ddATP's uniquely low Discrimination Factor (DF = 0.63) makes it the ddNTP of choice for telomerase inhibition experiments where it is critical to inhibit telomerase without globally disrupting genomic DNA synthesis by replicative polymerases [1]. At its IC₅₀ of 12.6 µM, ddATP selectively targets telomerase even in the presence of physiological dATP concentrations, thereby enabling chronic telomere shortening studies in HT29 and other cell lines without the confounding cytotoxicity observed with less selective ddNTPs such as ddTTP (DF = 3.0) or AZT-TP (DF = 4.4) [1].

High-Sensitivity Radioactive DNA 3′-End Labeling for Footprinting and Maxam-Gilbert Sequencing

For applications requiring maximal incorporation of [α-³²P] label at DNA 3′-termini, ddATP provides a 3- to 5-fold efficiency advantage over the historically used cordycepin triphosphate, directly reducing radioactive nucleotide consumption and associated disposal costs [1]. The fact that [α-³²P]ddATP-labeled DNA yields sequencing results of equivalent quality to cordycepin-labeled DNA confirms that the higher labeling efficiency does not compromise downstream analytical performance [1]. Procurement of high-purity ddATP (≥95%) is essential here, as impurities that compete for terminal transferase activity would negate the efficiency advantage .

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